molecular formula C17H13FN4S3 B4785729 [2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

Cat. No.: B4785729
M. Wt: 388.5 g/mol
InChI Key: CNFWZQAQVFIAOW-UHFFFAOYSA-N
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Description

[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic compound that features a thiazole ring, a triazole ring, and a thiophene ring. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multi-step reactions. One common method includes the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of ethanol as a solvent . Another method involves the cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones under microwave irradiation .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal activities. The presence of the thiazole and triazole rings contributes to its biological activity .

Medicine

In medicine, derivatives of this compound are being explored for their potential use as anticancer agents. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as corrosion inhibitors and organic semiconductors .

Mechanism of Action

The mechanism of action of [2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE apart from these similar compounds is its unique combination of thiazole, triazole, and thiophene rings. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(4-fluorophenyl)-4-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4S3/c1-22-15(14-3-2-8-23-14)20-21-17(22)25-10-13-9-24-16(19-13)11-4-6-12(18)7-5-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFWZQAQVFIAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CSC(=N2)C3=CC=C(C=C3)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 2
Reactant of Route 2
[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 3
Reactant of Route 3
[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 4
Reactant of Route 4
[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 5
Reactant of Route 5
[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 6
Reactant of Route 6
[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

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